

LTURM 36: A Technical Guide to its PI3K Isoform Selectivity Profile

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Compound of Interest

Compound Name: LTURM 36

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This technical guide provides a detailed overview of the phosphoinositide 3-kinase (PI3K) isoform selectivity profile of **LTURM 36**, a potent inhibitor of the p110 δ isoform. This document summarizes the available quantitative data, outlines the typical experimental protocols for determining PI3K inhibitor selectivity, and presents key signaling pathways and experimental workflows in a clear, visual format.

Introduction

The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. The Class I PI3Ks, comprising the isoforms α , β , γ , and δ , have distinct tissue distributions and non-redundant physiological roles. Consequently, the development of isoform-selective PI3K inhibitors is a key strategy in drug discovery to maximize therapeutic efficacy and minimize off-target effects. **LTURM 36** has been identified as a potent inhibitor of PI3K δ , an isoform primarily expressed in hematopoietic cells and a key target in B-cell malignancies and inflammatory diseases.

Quantitative Selectivity Profile of LTURM 36

The inhibitory activity of **LTURM 36** against the PI3K isoforms is quantified by its half-maximal inhibitory concentration (IC₅₀). The available data, as reported in the primary literature, is summarized in the table below.

PI3K Isoform	IC ₅₀ (μM)
PI3Kα (p110α)	Data not available
PI3Kβ (p110β)	5.0[1][2][3]
PI3Kγ (p110γ)	Data not available
PI3Kδ (p110δ)	0.64[1][2][3]

Table 1: Biochemical potency of **LTURM 36** against Class I PI3K isoforms. Note: IC₅₀ values for PI3Kα and PI3Kγ have not been reported in the available literature abstracts or supplier datasheets.

Experimental Protocols

The determination of the PI3K isoform selectivity of an inhibitor like **LTURM 36** typically involves in vitro biochemical assays and cell-based assays. The following are generalized protocols representative of those used in the field.

In Vitro Biochemical Kinase Assay (e.g., ADP-Glo™ Kinase Assay)

This assay directly measures the enzymatic activity of purified PI3K isoforms and the inhibitory effect of the compound.

Principle: The assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity. A luminescent signal is generated from the conversion of ADP to ATP and subsequent use by luciferase.

Materials:

- Recombinant human PI3K isoforms (p110 α /p85 α , p110 β /p85 α , p110 γ , p110 δ /p85 α)
- Lipid substrate (e.g., Phosphatidylinositol-4,5-bisphosphate, PIP2)
- ATP
- ADP-Glo™ Kinase Assay Kit (Promega)
- **LTURM 36**
- Assay plates (e.g., 384-well)
- Plate reader capable of luminescence detection

Procedure:

- Compound Preparation: Prepare serial dilutions of **LTURM 36** in DMSO.
- Kinase Reaction:
 - In a 384-well plate, add the reaction buffer, the respective recombinant PI3K isoform, and the lipid substrate.
 - Add the diluted **LTURM 36** or DMSO (vehicle control) to the wells.
 - Initiate the kinase reaction by adding ATP.
 - Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
- Signal Detection:
 - Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
 - Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
- Data Analysis:

- Measure the luminescence using a plate reader.
- Calculate the percentage of inhibition for each concentration of **LTURM 36** relative to the vehicle control.
- Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Assay: Western Blot for Phospho-Akt

This assay assesses the ability of the inhibitor to block PI3K signaling within a cellular context by measuring the phosphorylation of the downstream effector protein, Akt.

Principle: Activated PI3K phosphorylates PIP2 to generate PIP3, which leads to the phosphorylation of Akt at key residues (e.g., Ser473 and Thr308). A decrease in the levels of phosphorylated Akt (p-Akt) indicates inhibition of the PI3K pathway.

Materials:

- A suitable cell line (e.g., a B-cell lymphoma line with activated PI3K δ signaling)
- Cell culture medium and reagents
- **LTURM 36**
- Lysis buffer
- Protein quantification assay (e.g., BCA assay)
- SDS-PAGE and Western blotting equipment
- Primary antibodies against p-Akt (Ser473), total Akt, and a loading control (e.g., GAPDH)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate and imaging system

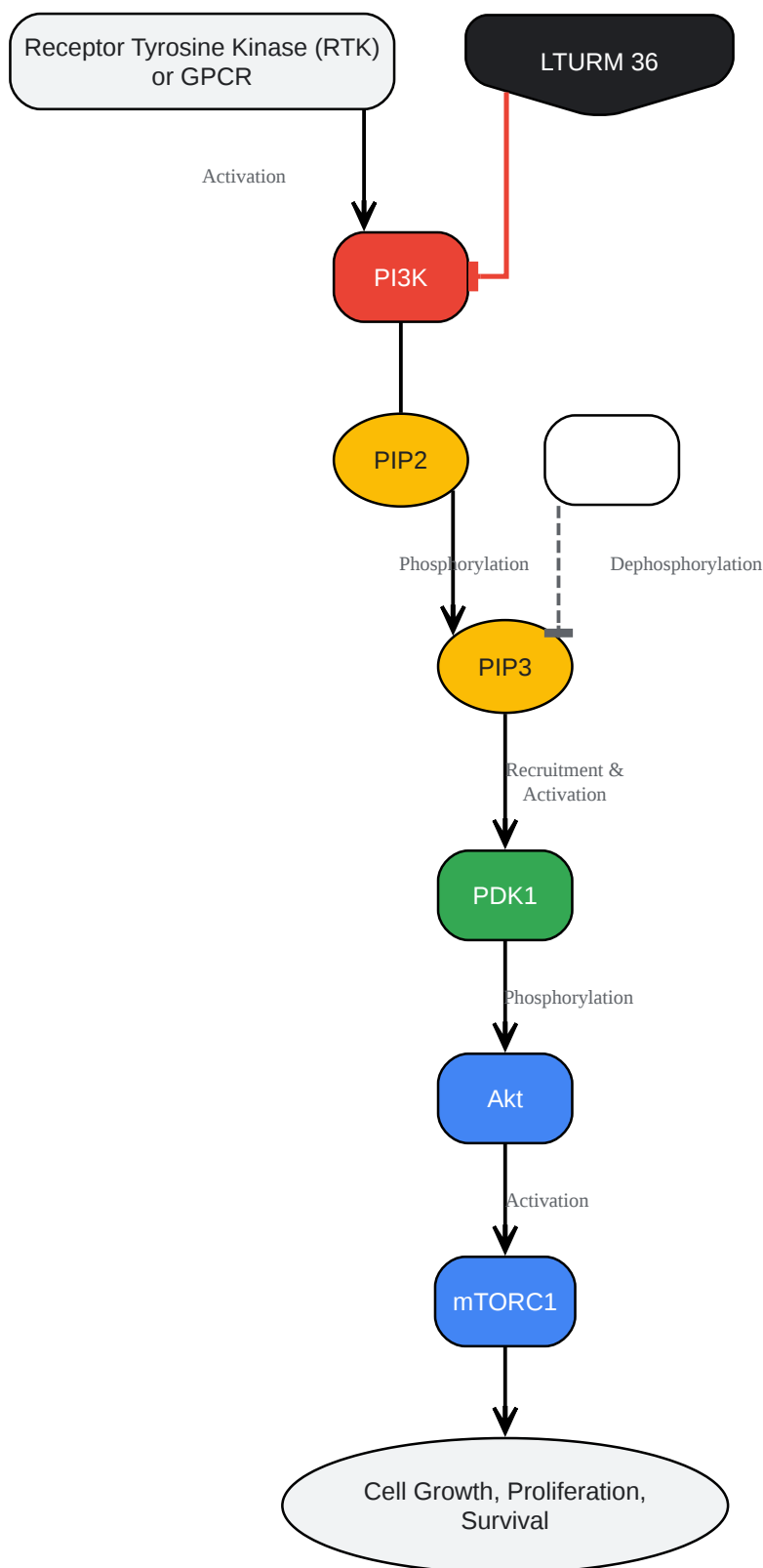
Procedure:

- Cell Culture and Treatment:
 - Seed the cells in multi-well plates and allow them to adhere.
 - Treat the cells with a serial dilution of **LTURM 36** for a specified time (e.g., 2 hours).
- Protein Extraction:
 - Lyse the cells to extract total protein.
 - Determine the protein concentration of each lysate.
- Western Blotting:
 - Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane.
 - Block the membrane and incubate with the primary antibody against p-Akt.
 - Wash and incubate with the HRP-conjugated secondary antibody.
 - Visualize the protein bands using a chemiluminescent substrate.
- Data Analysis:
 - Strip the membrane and re-probe for total Akt and the loading control to ensure equal protein loading.
 - Quantify the band intensities to determine the ratio of p-Akt to total Akt.
 - Plot the normalized p-Akt levels against the inhibitor concentration to determine the cellular IC50.

Visualizations

PI3K Signaling Pathway

The following diagram illustrates the central role of PI3K in the PI3K/Akt/mTOR signaling cascade.

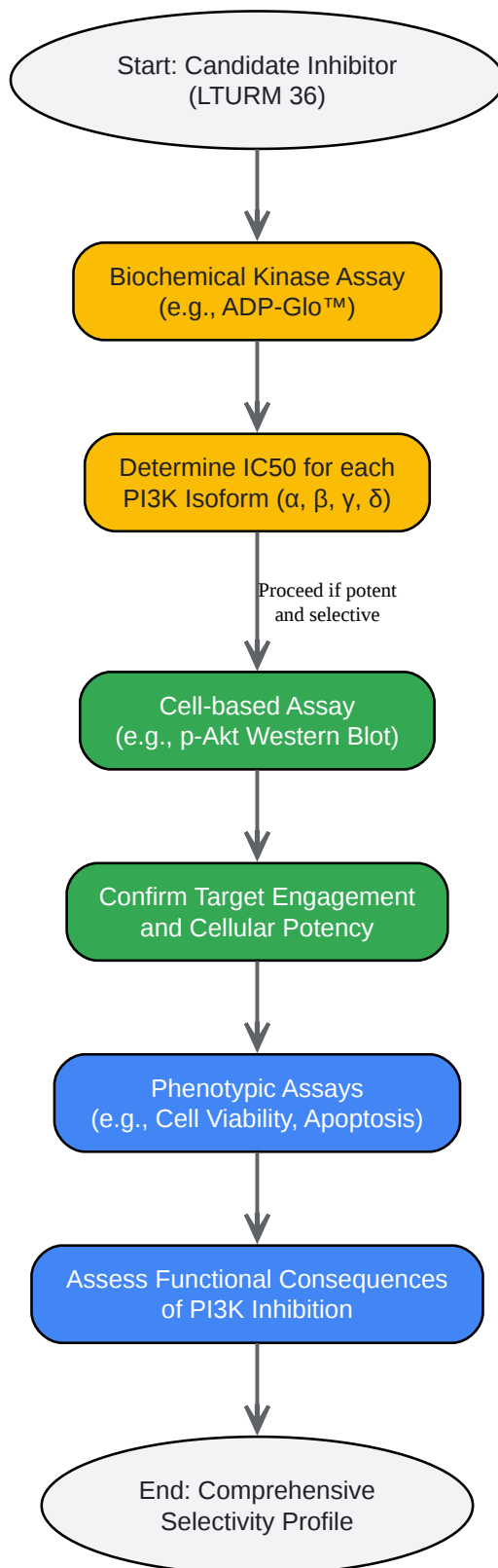


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Caption: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of **LTURM 36**.

Experimental Workflow for PI3K Inhibitor Evaluation

The logical progression for assessing the selectivity profile of a PI3K inhibitor is depicted below.



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Caption: A typical experimental workflow for the evaluation of PI3K inhibitors.

Conclusion

LTURM 36 is a valuable research tool for investigating the role of PI3K δ in various cellular and disease contexts. The available data demonstrates its potent inhibition of PI3K δ with selectivity over the PI3K β isoform. A complete understanding of its selectivity profile awaits the determination of its activity against PI3K α and PI3K γ . The experimental protocols and workflows described in this guide provide a framework for the comprehensive characterization of PI3K inhibitors, which is essential for the development of novel and effective therapeutics.

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